3-(1,3-Thiazol-4-yl)propanoic acid
Overview
Description
3-(1,3-Thiazol-4-yl)propanoic acid is an organic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms.
Mechanism of Action
Target of Action
Thiazole derivatives, which include this compound, are known to have diverse biological activities . They have been used in various pharmaceutical applications, including as antimicrobial, antifungal, and anticancer agents .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target . For instance, some thiazole derivatives can inhibit the growth of bacteria or fungi, while others can interfere with cancer cell proliferation .
Biochemical Pathways
For example, some thiazole derivatives can inhibit the synthesis of certain proteins in bacteria, leading to their antimicrobial effects .
Result of Action
Some thiazole derivatives have been found to promote growth and increase seed yield and oil content in certain plants
Biochemical Analysis
Biochemical Properties
3-(1,3-Thiazol-4-yl)propanoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, thiazole derivatives are known to exhibit antioxidant, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor activities . The interactions of this compound with these biomolecules are crucial for its biological functions. The compound can undergo electrophilic and nucleophilic substitutions, which are essential for its reactivity and interaction with other molecules .
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. Thiazole derivatives, including this compound, have been shown to modulate the activity of enzymes and receptors, leading to changes in cellular functions . These effects can result in alterations in cell proliferation, differentiation, and apoptosis, making the compound a potential candidate for therapeutic applications.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific enzymes and receptors, leading to their inhibition or activation . This binding can result in changes in gene expression and the modulation of biochemical pathways. The thiazole ring’s aromaticity and reactive positions allow it to participate in various chemical reactions, contributing to its biological activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives can exhibit discrete antimicrobial activity and promote plant growth
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antioxidant and anti-inflammatory activities . At higher doses, it may cause toxic or adverse effects. Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other bioactive compounds . The compound’s effects on metabolic flux and metabolite levels can influence its biological activity and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation in specific tissues can affect its efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Thiazol-4-yl)propanoic acid typically involves the formation of the thiazole ring followed by the introduction of the propanoic acid moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of α-haloketones with thiourea can yield thiazole derivatives, which can then be further functionalized to introduce the propanoic acid group .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the cyclization and subsequent functionalization steps. The specific details of industrial methods are proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Thiazol-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiazole ring or the propanoic acid group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of this compound .
Scientific Research Applications
3-(1,3-Thiazol-4-yl)propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(1,3-Thiazol-4-yl)propanoic acid include other thiazole derivatives, such as:
- 2-Amino-3-(thiazol-4-yl)propanoic acid
- 3-(Thiazol-2-yl)propanoic acid
- Thiazole-4-carboxylic acid
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the propanoic acid group provides additional sites for chemical modification and potential interactions with biological targets, making it a versatile compound for various applications .
Properties
IUPAC Name |
3-(1,3-thiazol-4-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S/c8-6(9)2-1-5-3-10-4-7-5/h3-4H,1-2H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKMVNXSTIGKBCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CS1)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30655522 | |
Record name | 3-(1,3-Thiazol-4-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30655522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
933735-27-4 | |
Record name | 3-(1,3-Thiazol-4-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30655522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(1,3-thiazol-4-yl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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